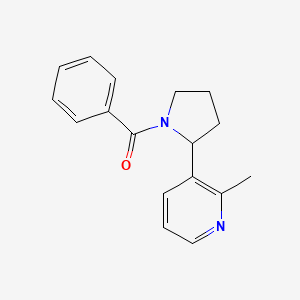

(2-(2-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-(2-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic compound that features a pyrrolidine ring, a methylpyridine moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with pyrrolidine and benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyridine or phenyl rings.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or phenyl rings .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential pharmacological activities:

- Anticancer Activity : Research indicates that derivatives of pyrrolidine and pyridine structures can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .

- Antimicrobial Properties : Studies have demonstrated that certain pyrrolidine derivatives possess significant antimicrobial activity against a range of pathogens. The structural diversity allows for tailored interactions with bacterial enzymes, potentially leading to the development of new antibiotics .

Neuropharmacology

The compound's structure suggests potential applications in treating neurological disorders. Similar compounds have been investigated for their ability to modulate neurotransmitter systems, which could lead to therapies for conditions like depression and anxiety .

Calcium Channel Modulation

Research has indicated that compounds with similar structural motifs can act as calcium channel modulators. This action is crucial in managing cardiovascular conditions and certain neurological disorders by influencing calcium ion flow across cell membranes .

Case Studies

- Anticancer Activity Study : A study explored the anticancer effects of various pyrrolidine derivatives, including (2-(2-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone. Results indicated significant cytotoxicity against breast cancer cells, suggesting that modifications to the structure could enhance efficacy further .

- Neuropharmacological Assessment : Another research project investigated the neuroprotective effects of similar compounds in models of neurodegeneration. Findings suggested that these compounds could protect neuronal cells from oxidative stress, paving the way for potential treatments for Alzheimer's disease .

Mechanism of Action

The mechanism of action of (2-(2-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

- (2-Fluoro-5-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone

- (2-(2,3,4,5-Tetra substituted phenyl)-1H-imidazol-1-yl)methanone

- (2-(Pyrrolidin-1-yl)pyrimidines

Uniqueness

(2-(2-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is unique due to its combination of a pyrrolidine ring, a methylpyridine moiety, and a phenyl group. This structure provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Biological Activity

The compound (2-(2-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone , a synthetic organic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O, with a molecular weight of approximately 258.33 g/mol. The structure comprises a pyrrolidine ring linked to a methylpyridine and phenyl group, contributing to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O |

| Molecular Weight | 258.33 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=CC(NC=C1)C(=O)C2=CC=CC=C2 |

The compound's mechanism of action is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. It may act as a modulator of various signaling pathways, influencing cellular processes such as apoptosis, cell proliferation, and metabolic regulation.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The compound's structure suggests it may similarly affect cancer cell viability through mechanisms such as:

- G2/M Phase Arrest : Inducing cell cycle arrest at the G2/M transition.

- Apoptotic Pathways : Modulating apoptotic proteins like BAD and AKT to promote programmed cell death.

Case Study: Anticancer Effects

In vitro studies have demonstrated that compounds with similar structural motifs significantly reduce the viability of human cancer cell lines. For example, one study reported an IC50 value of approximately 103 nM for a related compound against HL-60 leukemia cells, indicating potent anticancer activity .

Antimicrobial Activity

Pyrrolidine derivatives have also displayed antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups within the compound enhances its ability to inhibit bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 8.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

These findings suggest that the compound could be explored further for potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The structural diversity of this compound allows for varied interactions within biological systems. The presence of the methyl group on the pyridine ring and the phenyl moiety contributes to its unique pharmacological profile compared to other related compounds.

Properties

Molecular Formula |

C17H18N2O |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

[2-(2-methylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C17H18N2O/c1-13-15(9-5-11-18-13)16-10-6-12-19(16)17(20)14-7-3-2-4-8-14/h2-5,7-9,11,16H,6,10,12H2,1H3 |

InChI Key |

VGGDRIIPJFEZMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)C2CCCN2C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.